![molecular formula C20H19N5O3S B448824 METHYL 4-[((E)-2-{2-[(5-METHYL-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETYL}HYDRAZONO)METHYL]BENZOATE](/img/structure/B448824.png)
METHYL 4-[((E)-2-{2-[(5-METHYL-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETYL}HYDRAZONO)METHYL]BENZOATE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-[(E)-(2-{[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}hydrazinylidene)methyl]benzoate is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a triazole ring, a phenyl group, and a benzoate ester
Vorbereitungsmethoden
The synthesis of METHYL 4-[((E)-2-{2-[(5-METHYL-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETYL}HYDRAZONO)METHYL]BENZOATE typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving hydrazine and a suitable precursor.
Attachment of the Phenyl Group: The phenyl group is introduced via a substitution reaction, often using a phenyl halide and a base.
Formation of the Benzoate Ester: The benzoate ester is formed through an esterification reaction involving benzoic acid and methanol in the presence of a strong acid catalyst, such as sulfuric acid.
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Methyl 4-[(E)-(2-{[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}hydrazinylidene)methyl]benzoate undergoes various chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles like hydroxide ions or amines replace specific functional groups.
Wissenschaftliche Forschungsanwendungen
Methyl 4-[(E)-(2-{[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}hydrazinylidene)methyl]benzoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Wirkmechanismus
The mechanism of action of METHYL 4-[((E)-2-{2-[(5-METHYL-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETYL}HYDRAZONO)METHYL]BENZOATE involves its interaction with specific molecular targets. The triazole ring and phenyl group play crucial roles in binding to enzymes or receptors, leading to the modulation of biological pathways. The compound may inhibit enzyme activity or interfere with cellular processes, resulting in its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Methyl 4-[(E)-(2-{[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}hydrazinylidene)methyl]benzoate can be compared with other similar compounds, such as:
Methyl benzoate: A simpler ester with a pleasant smell, used in perfumery and as a solvent.
Ethyl benzoate: Another ester with similar properties, used in flavoring and fragrance industries.
Propyl benzoate: Used in cosmetics and as a plasticizer.
The uniqueness of METHYL 4-[((E)-2-{2-[(5-METHYL-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETYL}HYDRAZONO)METHYL]BENZOATE lies in its complex structure and potential for diverse applications in various fields of research.
Eigenschaften
Molekularformel |
C20H19N5O3S |
|---|---|
Molekulargewicht |
409.5g/mol |
IUPAC-Name |
methyl 4-[(E)-[[2-[(5-methyl-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetyl]hydrazinylidene]methyl]benzoate |
InChI |
InChI=1S/C20H19N5O3S/c1-14-22-24-20(25(14)17-6-4-3-5-7-17)29-13-18(26)23-21-12-15-8-10-16(11-9-15)19(27)28-2/h3-12H,13H2,1-2H3,(H,23,26)/b21-12+ |
InChI-Schlüssel |
FVJZJTHCVVJLJF-CIAFOILYSA-N |
Isomerische SMILES |
CC1=NN=C(N1C2=CC=CC=C2)SCC(=O)N/N=C/C3=CC=C(C=C3)C(=O)OC |
SMILES |
CC1=NN=C(N1C2=CC=CC=C2)SCC(=O)NN=CC3=CC=C(C=C3)C(=O)OC |
Kanonische SMILES |
CC1=NN=C(N1C2=CC=CC=C2)SCC(=O)NN=CC3=CC=C(C=C3)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-{(Z)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-oxo-4-phenylpyrrolidine-3-carbohydrazide](/img/structure/B448741.png)
![N'-[(5-chloro-2-thienyl)methylene]-2-thiophenecarbohydrazide](/img/structure/B448743.png)
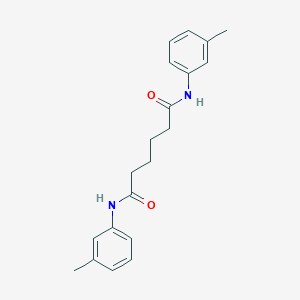
![N'-[2-(benzyloxy)benzylidene]-2-cyclopropyl-4-quinolinecarbohydrazide](/img/structure/B448746.png)
![4-bromo-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]benzenesulfonamide](/img/structure/B448750.png)
![N-(4-{4-[(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)amino]benzyl}phenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide](/img/structure/B448751.png)
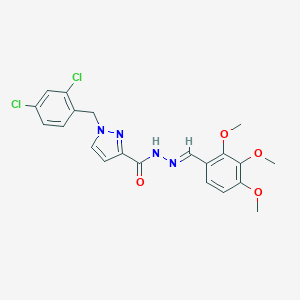
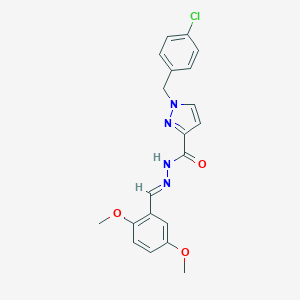
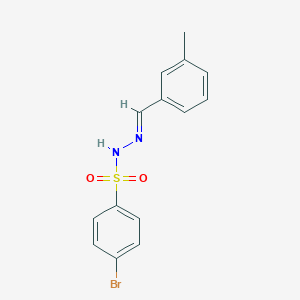
![N'-[1-(1-adamantyl)ethylidene]-2-(4-methoxyphenyl)acetohydrazide](/img/structure/B448756.png)
![Ethyl 4-methyl-2-[(2,2,3,3,4,4,5,5,5-nonafluoropentanoyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B448757.png)
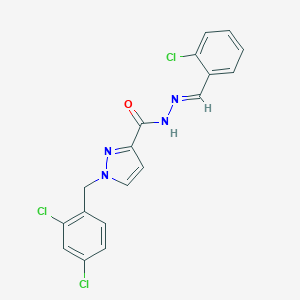
![N'-[1-(5-ethyl-2-thienyl)ethylidene]-2-hydroxy-2-phenylacetohydrazide](/img/structure/B448764.png)
![N'-bicyclo[2.2.1]hept-2-ylidene-3-methoxybenzohydrazide](/img/structure/B448765.png)
